molecular formula C18H15ClFN3O3S2 B11308360 N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide

N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide

Cat. No.: B11308360
M. Wt: 439.9 g/mol
InChI Key: PXSXLJIWFWJYNY-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a thiolane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a dithiol and an appropriate electrophile.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide: Lacks the thiolane and thiophene rings, making it less complex.

    N-(3-Chloro-4-fluorophenyl)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide: Lacks the thiolane ring, which may affect its chemical reactivity and biological activity.

    N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-1H-pyrazole-3-carboxamide: Lacks the thiophene ring, which could influence its overall properties.

Uniqueness

The presence of both the thiolane and thiophene rings in N-(3-Chloro-4-fluorophenyl)-1-(11-dioxo-1lambda6-thiolan-3-YL)-5-(thiophen-2-YL)-1H-pyrazole-3-carboxamide makes it unique compared to similar compounds. These rings contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClFN3O3S2

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O3S2/c19-13-8-11(3-4-14(13)20)21-18(24)15-9-16(17-2-1-6-27-17)23(22-15)12-5-7-28(25,26)10-12/h1-4,6,8-9,12H,5,7,10H2,(H,21,24)

InChI Key

PXSXLJIWFWJYNY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4

Origin of Product

United States

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